molecular formula C21H24FN3O3 B2444380 6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2310156-11-5

6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2444380
CAS No.: 2310156-11-5
M. Wt: 385.439
InChI Key: SBHHJUHOCLSTFR-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the fluorophenoxy group and finally the cyclopropyl and pyridazinone moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and piperidine-containing molecules. Examples include:

  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
  • N-substituted piperidine derivatives

Uniqueness

What sets 6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-14(28-19-5-3-2-4-17(19)22)21(27)24-12-10-16(11-13-24)25-20(26)9-8-18(23-25)15-6-7-15/h2-5,8-9,14-16H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHJUHOCLSTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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